molecular formula C13H13BClNO3 B3060277 [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096339-48-7

[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid

Cat. No. B3060277
CAS RN: 2096339-48-7
M. Wt: 277.51
InChI Key: SYNHYQFOXOBFFB-UHFFFAOYSA-N
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Description

“[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a type of organoboron reagent . It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of this compound involves the use of boronic acids . Boronic acids were first employed for SM coupling in 1981 . The synthesis process involves a combination of exceptionally mild and functional group tolerant reaction conditions . The synthesis of this compound can also involve the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound involves a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a methyl group, and a pyridin-3-ylmethoxy group . The InChI code for this compound is 1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 .


Chemical Reactions Analysis

This compound is used in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its boronic acid group . Boronic acids are known for their reactivity and stability . They are also known for their Brønsted acidity, which depends on the medium .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes

    Various research has focused on the synthesis of related boronic acid compounds. For example, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid involved studying several reaction conditions and achieved a high purity and yield (Liu Guoqua, 2014). Similarly, the synthesis of a series of pyridine derivatives including 4-(Pyridin-2-yl)phenylboronic acid has been explored, demonstrating the versatility of boronic acid compounds in creating various heterocyclic structures (S. A. Al-Issa, 2012).

  • Herbicidal Activity

    Phenylpyridines synthesized through Suzuki-type coupling conditions of reactive 2-chloro-pyridines with 4-chloro-phenyl boronic acids have shown herbicidal activity. This demonstrates the potential of boronic acid derivatives in agricultural applications (Peter M. Schäfer et al., 2003).

Applications in Organic Chemistry and Material Science

  • Suzuki-Miyaura Cross-Coupling Reactions

    Boronic acids, including derivatives similar to the specified compound, are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating complex organic compounds and have applications in pharmaceuticals and material science (D. Zinad et al., 2018).

  • Functionalization of Single-Walled Carbon Nanotubes

    Phenyl boronic acids, closely related to the specified compound, have been used to modify single-walled carbon nanotubes. This application is significant in the development of advanced materials for various technologies, including sensors and nanoelectronics (B. Mu et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely applied in various fields, including pharmaceuticals and materials science .

Pharmacokinetics

It’s known that the compound is stored in a freezer, suggesting that it may be sensitive to temperature and should be handled under controlled conditions .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stored in a freezer, indicating that it may be sensitive to temperature . The Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires a palladium catalyst .

Future Directions

The future directions for the use of this compound could involve further development and optimization of the Suzuki–Miyaura (SM) coupling reaction . Additionally, new applications could be explored based on the unique properties of boronic acids .

properties

IUPAC Name

[4-chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BClNO3/c1-9-5-12(15)13(6-11(9)14(17)18)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNHYQFOXOBFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)OCC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168877
Record name Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096339-48-7
Record name Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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